molecular formula C11H15NO B1367613 1-(4-Methylbenzyl)azetidin-3-ol

1-(4-Methylbenzyl)azetidin-3-ol

Cat. No.: B1367613
M. Wt: 177.24 g/mol
InChI Key: ZQCMTMCYTJIOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylbenzyl)azetidin-3-ol is a small heterocyclic compound featuring a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a 4-methylbenzyl group at the 1-position. Its molecular formula is C₁₁H₁₅NO, with a molar mass of 177.24 g/mol. The compound is synthesized via methods such as dihydroxylation of 3-ethylidene-1-(4-methylbenzyl)azetidine using osmium tetroxide and N-methylmorpholine-N-oxide in acetone/water, yielding derivatives like 3-(1-hydroxyethyl)-1-(4-methylbenzyl)azetidin-3-ol (84% yield) . Key spectral data (¹H NMR) for related derivatives include signals for the methylbenzyl group (δ 2.33 ppm, singlet) and azetidine protons (δ 3.07–3.49 ppm, multiplet) .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)6-12-7-11(13)8-12/h2-5,11,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCMTMCYTJIOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) on the benzyl ring may enhance electrophilic reactivity, influencing binding to biological targets .
  • Hydroxyl group at the 3-position is critical for hydrogen bonding, affecting solubility and interactions in drug-receptor systems .

Physicochemical Properties

  • Polarity : Hydroxyl-containing derivatives (e.g., this compound) exhibit higher polarity than alkyl-substituted analogues (e.g., 3-ethyl derivative) .
  • Thermal Stability: Melting points range widely; for example, 1-(2-diisopropylaminoethyl)-3-(4-methylbenzyl)benzimidazolium chloride (a related salt) melts at 188–189°C , while azetidinols are typically liquids or low-melting solids.

Pharmacological Potential

  • While this compound itself lacks reported bioactivity, structurally related compounds like Yan7874 (an orexin receptor agonist) highlight the importance of the 4-methylbenzyl motif in central nervous system targeting .

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